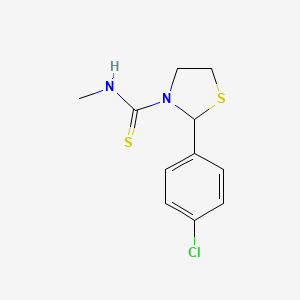
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the thiazolidine ring, along with the 4-chlorophenyl and N-methyl groups, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated that it may have anticancer properties and could be used in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the 4-chlorophenyl group plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-phenyl-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-
Uniqueness
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and its interaction with biological targets compared to similar compounds.
Properties
CAS No. |
112561-97-4 |
|---|---|
Molecular Formula |
C11H13ClN2S2 |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C11H13ClN2S2/c1-13-11(15)14-6-7-16-10(14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3,(H,13,15) |
InChI Key |
CXXQTNPMAUAAPP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCSC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


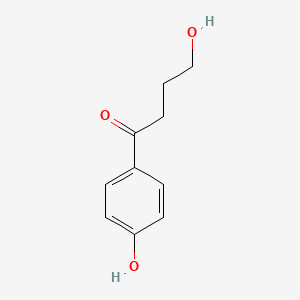
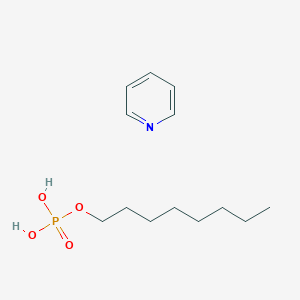

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
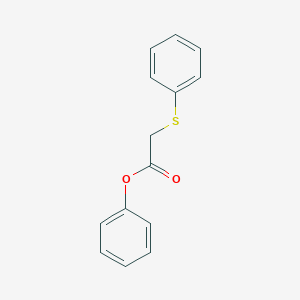

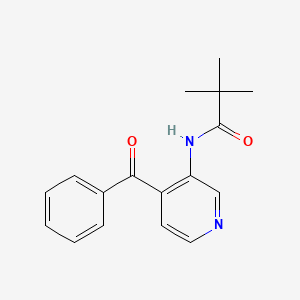
![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
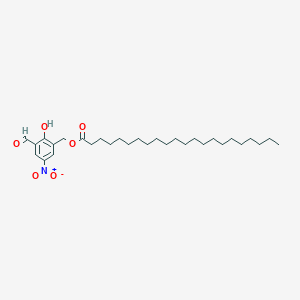
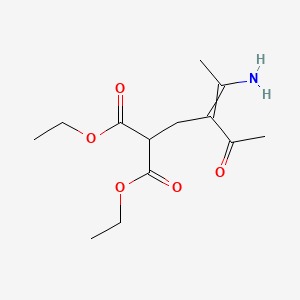
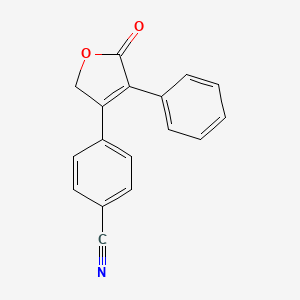


![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
